2-Propionamidoisonicotinic acid
Description
These compounds share functional similarities, such as pyridine rings and carboxylic acid substituents, but differ in side-chain modifications.
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-(propanoylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c1-2-8(12)11-7-5-6(9(13)14)3-4-10-7/h3-5H,2H2,1H3,(H,13,14)(H,10,11,12) |
InChI Key |
SFLVVAYXHGROMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NC=CC(=C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally relevant for comparison:
2-Aminonicotinic Acid
- Molecular Formula : C₆H₆N₂O₂
- Molecular Weight : 138.12 g/mol
- CAS RN : 5345-47-1
- Melting Point : 295–297°C
- Structure: Features a pyridine ring with amino (-NH₂) and carboxylic acid (-COOH) groups at positions 2 and 3, respectively.
- Applications : Used in pharmaceutical synthesis and as a ligand in coordination chemistry.
4-Aminonicotinic Acid
- Molecular Formula : C₆H₆N₂O₂
- Molecular Weight : 138.12 g/mol
- CAS RN: 24242-19-1 (Note: Alternative CAS RN 10416-1A is listed but unverified)
- Structure: Amino and carboxylic acid groups at positions 4 and 3.
- Applications : Intermediate in heterocyclic chemistry, particularly for antitubercular agents.
5-Aminonicotinic Acid
- Molecular Formula : C₆H₆N₂O₂
- Molecular Weight : 138.12 g/mol
- CAS RN: Not explicitly stated in evidence but inferred from isomerism .
- Structure: Amino and carboxylic acid groups at positions 5 and 3.
2-(Prop-2-yn-1-ylamino)isonicotinic Acid
- Molecular Formula : C₉H₈N₂O₂
- Molecular Weight : 176.17 g/mol
- CAS RN : 1019386-41-4
- Structure : Isonicotinic acid (carboxylic acid at position 4) with a propargylamine (-NH-C≡CH) substituent at position 2.
- Applications : Pharmaceutical intermediate for kinase inhibitors or covalent-binding therapeutics due to the reactive alkyne group .
Data Table: Key Properties of Compared Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|---|
| 2-Aminonicotinic Acid | C₆H₆N₂O₂ | 138.12 | 5345-47-1 | 295–297 | -NH₂ (position 2), -COOH (position 3) |
| 4-Aminonicotinic Acid | C₆H₆N₂O₂ | 138.12 | 24242-19-1 | Not reported | -NH₂ (position 4), -COOH (position 3) |
| 5-Aminonicotinic Acid | C₆H₆N₂O₂ | 138.12 | Not specified | Not reported | -NH₂ (position 5), -COOH (position 3) |
| 2-(Prop-2-yn-1-ylamino)isonicotinic Acid | C₉H₈N₂O₂ | 176.17 | 1019386-41-4 | Not reported | -NH-C≡CH (position 2), -COOH (position 4) |
Research Findings and Functional Insights
Positional Isomerism: The placement of the amino group (positions 2, 4, or 5) significantly impacts solubility and reactivity. For example, 2-Aminonicotinic acid’s high melting point (295–297°C) suggests strong intermolecular hydrogen bonding, whereas 4- and 5-isomers may exhibit lower thermal stability .
Side-Chain Modifications: The propargylamine group in 2-(Prop-2-yn-1-ylamino)isonicotinic acid introduces alkyne reactivity, enabling "click chemistry" applications in drug discovery .
Pharmacological Potential: Amino-substituted nicotinic acids are precursors to antimetabolites, while propargyl derivatives are explored in covalent inhibitor design (e.g., targeting EGFR or BTK kinases) .
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